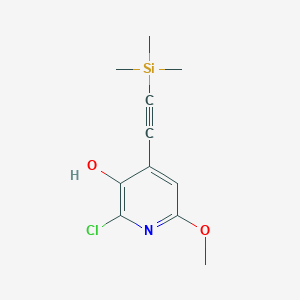
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol is a chemical compound with the molecular formula C11H14ClNO2Si and a molecular weight of 255.78 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a cross-coupling reaction between a boronic acid and a halide catalyzed by palladium . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can be compared with other similar compounds such as:
- 2-Chloro-6-(hydroxymethyl)-4-((trimethylsilyl)ethynyl)pyridin-3-ol
- 3-((trimethylsilyl)ethynyl)pyridine
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The presence of the methoxy group in this compound, for example, can influence its electronic properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C11H14ClNO2Si |
|---|---|
Molekulargewicht |
255.77 g/mol |
IUPAC-Name |
2-chloro-6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-ol |
InChI |
InChI=1S/C11H14ClNO2Si/c1-15-9-7-8(5-6-16(2,3)4)10(14)11(12)13-9/h7,14H,1-4H3 |
InChI-Schlüssel |
UVJDGLRCSIFECD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C(=C1)C#C[Si](C)(C)C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


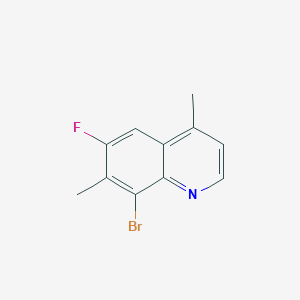
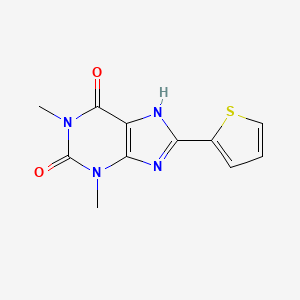
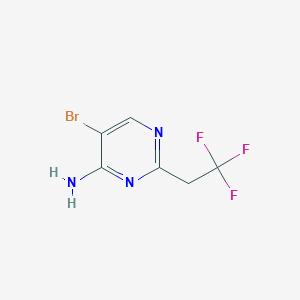
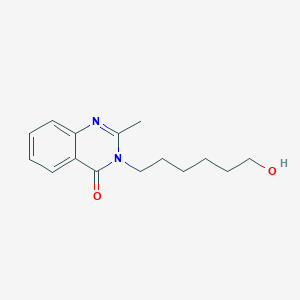
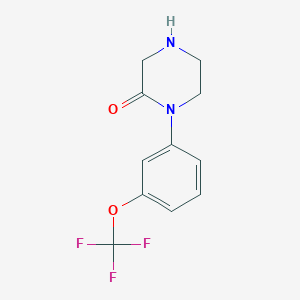
![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)
![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
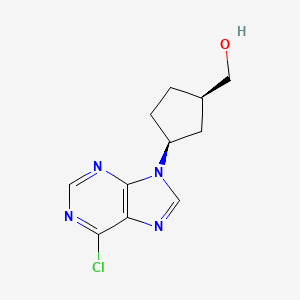
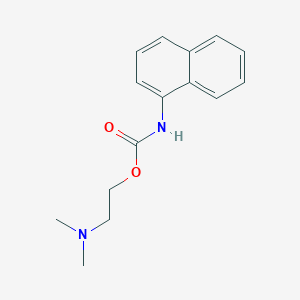
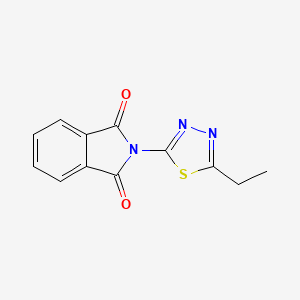

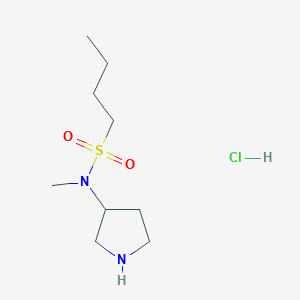

![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)
